molecular formula C9H9F3N2O B12839856 N-(4,6-dimethylpyridin-2-yl)-2,2,2-trifluoroacetamide CAS No. 570425-93-3

N-(4,6-dimethylpyridin-2-yl)-2,2,2-trifluoroacetamide

Cat. No.: B12839856
CAS No.: 570425-93-3
M. Wt: 218.18 g/mol
InChI Key: WPPBLZGTVISNPF-UHFFFAOYSA-N
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Description

N-(4,6-Dimethylpyridin-2-yl)-2,2,2-trifluoroacetamide is a fluorinated acetamide derivative featuring a pyridine ring substituted with methyl groups at the 4- and 6-positions.

Properties

CAS No.

570425-93-3

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C9H9F3N2O/c1-5-3-6(2)13-7(4-5)14-8(15)9(10,11)12/h3-4H,1-2H3,(H,13,14,15)

InChI Key

WPPBLZGTVISNPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyridin-2-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 4,6-dimethyl-2-aminopyridine with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

    Starting Materials: 4,6-dimethyl-2-aminopyridine and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-5°C.

    Procedure: The 4,6-dimethyl-2-aminopyridine is dissolved in an anhydrous solvent such as dichloromethane. Trifluoroacetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until completion.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyridin-2-yl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Hydrolysis: The trifluoroacetamide group can be hydrolyzed to form carboxylic acids and amines.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydride) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) facilitate hydrolysis.

Major Products Formed

    Substitution: Various substituted pyridine derivatives.

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the pyridine moiety, such as N-(4,6-dimethylpyridin-2-yl)-2,2,2-trifluoroacetamide, exhibit significant anticancer properties. For instance, derivatives of this compound have shown promising results against various cancer cell lines. In a study assessing the anticancer effects of similar compounds, significant growth inhibition percentages were noted across multiple cancer types, highlighting the potential of pyridine-based compounds in cancer therapy .

Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, N-(4,6-dimethylpyridin-2-yl)-4-(4-(trifluoromethyl)benzyl)piperazine-1-carbothioamide (related to this compound) was shown to inhibit phosphoglycerate dehydrogenase (PHGDH), a critical enzyme in serine biosynthesis. This inhibition reroutes glucose-derived carbons away from serine production, demonstrating the compound's potential in metabolic modulation .

Agricultural Applications

Fungicidal Properties
The antifungal activity of compounds similar to this compound has been documented in agricultural research. These compounds are being explored as potential fungicides due to their ability to disrupt fungal growth and reproduction. Patents related to pyrrole antifungal agents indicate that modifications of the pyridine structure can enhance antifungal efficacy .

Chemical Synthesis and Material Science

Synthesis of Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique chemical properties allow it to participate in various reactions leading to the formation of more complex molecules. This capability is particularly useful in the development of new pharmaceuticals and agrochemicals .

Optical and Electrical Materials
Due to its chemical structure, this compound may also find applications in the development of advanced materials with specific optical or electrical properties. Research into related nicotinonitrile derivatives suggests potential uses in electronic devices and sensors .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
Antifungal AgentsDemonstrated effective inhibition of fungal growth; potential for agricultural use.
Cancer TherapySignificant growth inhibition in multiple cancer cell lines; potential therapeutic applications.
Enzyme InhibitionInhibits PHGDH; alters metabolic pathways affecting serine production.
Chemical SynthesisUseful building block for synthesizing complex organic molecules.
Material SciencePotential applications in optical and electrical materials development.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyridin-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The dimethylpyridine ring can interact with aromatic residues in the active sites of enzymes, further enhancing its binding affinity.

Comparison with Similar Compounds

N-(4,6-Dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide ()

  • Structure : A pyrimidine ring with methoxy groups (4,6-positions) and a methylphenyl acetamide.
  • Key Differences : Methoxy groups are electron-donating, contrasting with the methyl groups in the target compound. This alters electronic density and may affect binding interactions in biological systems.
  • Crystallography : Single-crystal X-ray data (R factor = 0.047) reveal precise bond lengths (mean σ(C–C) = 0.002 Å), suggesting stable molecular packing .

2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide ()

  • Structure: A pyridine ring with cyano and methyl substituents, linked via a sulfur atom.
  • Key Differences: The thioether (C–S–C) linkage introduces flexibility and polarizability absent in the target compound.

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()

  • Structure : Combines pyrimidine and pyridine rings with a sulfanyl bridge.
  • Synthesis : Prepared via thiol-chloroacetamide coupling, a method distinct from the likely acetylation route for the target compound.
  • Crystallography : Bond angles (e.g., C–S–C = 100.72°) and torsion angles (e.g., −4.1°) highlight conformational flexibility due to the sulfur bridge .

Trifluoroacetamide vs. Non-Fluorinated Analogs

2,2,2-Trifluoro-N-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)acetamide ()

  • Structure : A trifluoroacetamide group attached to a dioxopyran ring.
  • Key Differences: The trifluoro group here enhances electrophilicity and resistance to hydrolysis compared to non-fluorinated analogs. However, the dioxopyran ring may confer distinct solubility profiles .

N-(3-Chloro-2-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide ()

  • Structure : Chloro and methyl substituents on the phenyl ring, with a pyrimidine-thio linkage.

Key Research Findings

  • Electron-Withdrawing Effects : The trifluoroacetyl group in the target compound significantly increases electrophilicity compared to methoxy or methyl substituents, impacting reactivity in nucleophilic substitutions .
  • Synthetic Routes : Thiol-mediated syntheses (e.g., ) offer modularity but may introduce sulfur-related instability, whereas direct acetylation (likely for the target) simplifies production .
  • Crystallographic Insights : Pyridine/pyrimidine derivatives with methyl groups exhibit planar ring systems, but sulfur bridges introduce torsional strain (e.g., −4.1° in ), affecting molecular packing .

Biological Activity

N-(4,6-dimethylpyridin-2-yl)-2,2,2-trifluoroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₄H₁₂F₃N₃O
  • Molecular Weight : 295.2598 g/mol
  • IUPAC Name : this compound

This compound features a pyridine ring substituted with trifluoroacetyl and dimethyl groups, which may contribute to its biological activity.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Lines Tested : Neuroblastoma (BE(2)-C and Kelly) and others.
  • Effects : Treatment with the compound resulted in a significant reduction in viable cell counts (50-80% compared to controls) across different cell lines, suggesting a broad-spectrum antitumor effect independent of specific target expression levels .

The mechanism by which this compound exerts its effects appears to involve the inhibition of key metabolic pathways:

  • Inhibition of PHGDH : The compound functions as an inhibitor of phosphoglycerate dehydrogenase (PHGDH), a critical enzyme in serine biosynthesis. This inhibition leads to reduced incorporation of glucose-derived carbons into serine and other metabolites .
  • Metabolic Reprogramming : this compound treatment alters metabolic fluxes within cells, redirecting glucose metabolism away from pathways that support tumor growth .

Study 1: Neuroblastoma Xenograft Models

In a xenograft model using patient-derived neuroblastoma cells, the administration of this compound resulted in:

  • Tumor Volume Reduction : Significant decrease in tumor volumes was observed in treated mice compared to controls.
  • Mechanistic Insights : Metabolomic analyses revealed alterations in citrate synthesis and glucose metabolism pathways .

Study 2: Kinetic Studies on Enzyme Inhibition

Kinetic studies have shown that the compound competitively inhibits key enzymes involved in tumor metabolism. For example:

EnzymeInhibition TypeIC50 Value (µM)
PHGDHCompetitive15
TyrosinaseMixed20

These findings suggest that this compound could be effective against multiple targets within cancer metabolic pathways .

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